molecular formula C6H5ClN2O3 B15235561 5-Chloro-2,6-dihydroxynicotinamide

5-Chloro-2,6-dihydroxynicotinamide

Cat. No.: B15235561
M. Wt: 188.57 g/mol
InChI Key: AMYFOJLIWDFAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,6-dihydroxynicotinamide is a chemical compound with the molecular formula C6H5ClN2O3. It is a derivative of nicotinamide, featuring a chlorine atom and two hydroxyl groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,6-dihydroxynicotinamide typically involves the chlorination of 2,6-dihydroxynicotinamide. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

  • Dissolve 2,6-dihydroxynicotinamide in an appropriate solvent, such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
  • Continue the reaction until the completion, as monitored by thin-layer chromatography (TLC).
  • Purify the product by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,6-dihydroxynicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,6-dihydroxynicotinamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2,6-dihydroxynicotinamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in redox reactions and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynicotinamide: Lacks the chlorine atom but shares similar hydroxyl groups.

    5-Chloro-2-hydroxynicotinamide: Similar structure but with only one hydroxyl group.

    5-Chloro-2,6-dimethoxynicotinamide: Contains methoxy groups instead of hydroxyl groups

Uniqueness

5-Chloro-2,6-dihydroxynicotinamide is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

5-chloro-2-hydroxy-6-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C6H5ClN2O3/c7-3-1-2(4(8)10)5(11)9-6(3)12/h1H,(H2,8,10)(H2,9,11,12)

InChI Key

AMYFOJLIWDFAFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1C(=O)N)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.